molecular formula C15H23N6O5S+ B1665520 S-adenosyl-L-methionine CAS No. 29908-03-0

S-adenosyl-L-methionine

Cat. No.: B1665520
CAS No.: 29908-03-0
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-O
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Description

S-adenosyl-L-methionine is a naturally occurring compound found in all living organisms. It is a sulfonium-containing primary metabolite that plays a crucial role in various biological processes. This compound is best known for its role in one-carbon metabolism, where it serves as a methyl donor in numerous biological reactions . It is involved in the methylation of DNA, RNA, proteins, and lipids, making it essential for cellular growth, repair, and regulation .

Chemical Reactions Analysis

Methyl Transfer Reactions

SAM serves as a methyl donor in over 40 enzymatic reactions, transferring methyl groups to nucleic acids, proteins, and lipids. The reaction generates S-adenosylhomocysteine (SAH) :

SAM+SubstrateMethylated product+SAH\text{SAM} + \text{Substrate} \rightarrow \text{Methylated product} + \text{SAH}

SAH is subsequently hydrolyzed to homocysteine and adenosine via SAH hydrolase .

Radical-Initiated Reactions

SAM participates in radical chemistry via homolytic cleavage of its S–C5′ bond, catalyzed by radical SAM (RS) enzymes . This liberates the 5′-deoxyadenosyl radical (5′-dAdo·) , which initiates H-atom abstraction or substrate adenosylation. Key steps:

  • Reductive cleavage : A reduced [4Fe–4S] cluster transfers an electron to SAM’s sulfonium center, generating a sulfur radical .

  • Formation of Ω : An organometallic intermediate (Ω) forms via an Fe–C5′ bond between the [4Fe–4S] cluster and the 5′-dAdo· radical .

  • Liberation of 5′-dAdo· : Homolysis of the Fe–C bond releases 5′-dAdo·, which reacts with substrates (e.g., peptide radicals) .

Process Key Intermediate Outcome
Homolytic cleavage5′-dAdo·H-atom abstraction or adenosylation
Ω formationFe–C5′ bonded radicalStabilized radical initiation
EPR detectiong ∥ = 2.035, g ⊥ = 2.004Confirmation of Ω’s role

Stability and Degradation

SAM is unstable in aqueous solutions (pH > 1.5):

  • Intramolecular cyclization : Forms homoserine lactone and methylthioadenosine (MTA) .

  • Hydrolysis : At neutral/alkaline pH, SAM degrades to adenine and S-ribosylmethionine .

  • Biological impact : Excess SAM is catabolized via the methionine salvage pathway, increasing MTA and adenine, which inhibit AHCY (S-adenosylhomocysteine hydrolase). This reduces the [SAM]/[SAH] ratio, impairing methylation .

Analog Development

Efforts to create stable SAM analogs include:

  • Phosphorus-containing mimetics : Synthesized using MAT2A, retaining enzymatic compatibility .

  • Tetrazole derivatives : Replacing the carboxyl group with a tetrazole ring enhances stability .

  • Selenium-containing SAM (SeAM) : Used in methylation studies .

Analog Modification Stability Application
*rac-*SAM-PPhosphorus substituentImprovedBiocatalysis
Tetrazole-SAMCarboxyl → tetrazoleEnhancedMethylation tracking

Biological Consequences of SAM Metabolism

Excess SAM disrupts methylation potential by:

  • Inhibiting AHCY : MTA and adenine accumulate, reducing SAH hydrolysis .

  • Purine metabolism : Salvage pathways are activated, increasing adenine and hypoxanthine .

  • Circadian rhythms : Period lengthening occurs in mammalian cells due to altered methylation .

References

  • Whitesides Research Group. Enzymatic Synthesis of this compound from L-Methionine and ATP .

  • Paradigm Shift for Radical this compound Reactions. ACS Publications .

  • Radical S-Adenosylmethionine Enzymes. Chemical Reviews .

  • S-Adenosyl methionine. Wikipedia .

  • Mechanism of Radical this compound. ACS Publications .

  • Organophosphorus this compound mimetics. Frontiers .

  • Excess S-adenosylmethionine inhibits methylation via catabolism. Nature .

Scientific Research Applications

S-adenosyl-L-methionine (SAM) is a naturally occurring molecule critical in numerous biochemical pathways, acting primarily as a methyl donor in transmethylation reactions, a precursor in transsulfuration, and in aminopropylation . SAM is involved in various cellular processes, including DNA methylation, protein function, and synthesis of hormones and neurotransmitters .

Scientific Research Applications

In vitro and in vivo studies show that SAM analogs are increasingly used in methyltransferase (MT) catalyzed modification of biomolecules like proteins, nucleic acids, and small molecules . SAM's role extends to being a regulator in glutathione synthesis, a key cellular antioxidant, suggesting its potential benefits in treating alcoholic liver diseases (ALDs) .

Chemoenzymatic Synthesis and In Situ Application

SAM and its analogs have inherent instability, while their chemical synthesis is challenged by low yields, stereoisomer isolation, and inhibition. Chemoenzymatic synthesis offers an attractive alternative by applying in situ enzymatic synthesis to overcome stability and activity issues .

Impact on Methylation and Metabolism

Excess SAM can disrupt rhythms and lead to catabolism into adenine and methylthioadenosine, which are toxic . Experiments have shown that introducing SAM to cells at varying concentrations affects their metabolic processes. Specifically, high concentrations (1 mM) of SAM can lengthen circadian rhythms and increase methionine, SAM, SAH, and cystathionine levels . It also activates purine salvage, increasing intracellular levels of adenine, hypoxanthine, and guanosine .

Potential Treatment for Alcoholic Liver Disease (ALD)

SAM has been explored as a treatment for alcoholic liver diseases due to its role in methylation reactions and glutathione synthesis . However, a study involving 37 patients with ALD showed that a 1.2 g daily oral dose of SAM was no more effective than a placebo in improving liver function or histopathology scores over 24 weeks. While the entire cohort showed improvement in AST, ALT, and bilirubin levels with abstinence from alcohol, there were no significant differences between the SAM treatment and placebo groups .

Plant Growth Promoting Rhizobacteria

Properties

Key on ui mechanism of action

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.

CAS No.

29908-03-0

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-O

SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Appearance

Solid powder

boiling_point

78 °C

Key on ui other cas no.

78548-84-2
91279-78-6
29908-03-0
24346-00-7

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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